Butyl 4-[(ethylsulfonyl)amino]benzoate
Description
Butyl 4-[(ethylsulfonyl)amino]benzoate is an organic compound featuring a benzoate ester core substituted at the para position with an ethylsulfonylamino group (-NH-SO₂-C₂H₅). This compound’s structural characteristics—particularly the sulfonamide group—suggest applications in pharmaceuticals or agrochemicals, as sulfonamides are known for antimicrobial, antiviral, or herbicidal activities.
Properties
Molecular Formula |
C13H19NO4S |
|---|---|
Molecular Weight |
285.36g/mol |
IUPAC Name |
butyl 4-(ethylsulfonylamino)benzoate |
InChI |
InChI=1S/C13H19NO4S/c1-3-5-10-18-13(15)11-6-8-12(9-7-11)14-19(16,17)4-2/h6-9,14H,3-5,10H2,1-2H3 |
InChI Key |
RDDYNORXFVBIAI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with Butyl 4-[(ethylsulfonyl)amino]benzoate, differing primarily in substituents or ester groups:
Ethyl 4-(sulfooxy)benzoate (Compound 13, )
- Structure : Para-position sulfonate ester (-O-SO₃H) attached to an ethyl benzoate.
- Key Differences: Sulfonate ester vs. sulfonamide group: Sulfonates are more hydrophilic and acidic due to the -SO₃H group, whereas sulfonamides exhibit greater stability and neutral pH behavior. Ethyl ester vs.
- Applications : Isolated from bamboo shoots, sulfonate esters like this may participate in plant defense mechanisms or metabolic pathways .
Para-hydroxybenzoic acid ethyl ester (Compound 9, )
- Structure : Ethyl ester of para-hydroxybenzoic acid.
- Key Differences: Hydroxyl (-OH) group vs. sulfonamide: The hydroxyl group increases acidity (pKa ~4.5) and hydrogen-bonding capacity, influencing solubility and reactivity.
- Applications : Common in natural products; exhibits preservative or antioxidant properties in plants .
Bispyribac-sodium ()
- Structure : Sodium salt of 2,6-bis((4,6-dimethoxy-2-pyrimidinyl)oxy)benzoate.
- Key Differences :
- Complex pyrimidinyl-oxy substituents vs. sulfonamide: These substituents enable herbicidal activity by targeting acetolactate synthase (ALS) in weeds.
- Sodium counterion: Enhances water solubility, making it suitable for foliar application in agriculture.
- Applications : Commercial herbicide used in rice paddies .
Data Table: Structural and Inferred Properties
Research Findings and Inferences
- Chemical Stability: Sulfonamide groups (as in this compound) are more hydrolytically stable than sulfonate esters (e.g., Ethyl 4-(sulfooxy)benzoate), which may degrade under acidic or enzymatic conditions .
- Bioactivity : The butyl ester’s lipophilicity could enhance bioactivity in lipid-rich environments (e.g., cell membranes), whereas sodium salts like bispyribac-sodium are optimized for aqueous delivery .
- Synthetic vs. Natural Origin: Unlike bamboo-derived compounds (), this compound is likely synthetic, aligning with sulfonamide’s prevalence in designed bioactive molecules.
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